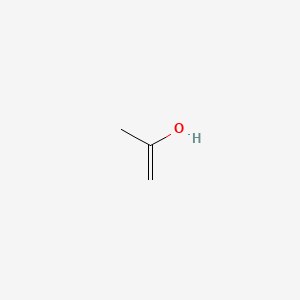

Propen-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

29456-04-0 |

|---|---|

Molecular Formula |

C3H6O |

Molecular Weight |

58.08 g/mol |

IUPAC Name |

prop-1-en-2-ol |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h4H,1H2,2H3 |

InChI Key |

NARVIWMVBMUEOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)O |

Origin of Product |

United States |

Foundational & Exploratory

propen-2-ol IUPAC name and CAS number

This document provides the standard chemical identifiers for propan-2-ol, a widely used solvent and disinfectant. It is important to note that the query "propen-2-ol" typically refers to the enol tautomer of acetone, which is generally unstable. The stable and common chemical compound is propan-2-ol, also known as isopropyl alcohol.

IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system for chemical compounds. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance.

The preferred IUPAC name for the compound with the chemical formula C₃H₈O, where the hydroxyl group is attached to the second carbon atom of the propane (B168953) chain, is propan-2-ol .[1][2] Its unique CAS Registry Number is 67-63-0 .[1][2][3][4]

Summary of Chemical Identifiers

The following table summarizes the key identifiers for propan-2-ol.

| Identifier Type | Value |

| Preferred IUPAC Name | Propan-2-ol[1][2] |

| Other Names | Isopropyl alcohol, Isopropanol, 2-Propanol[2][3][5] |

| CAS Number | 67-63-0[1][2][4] |

| Molecular Formula | C₃H₈O[1][6][7] |

Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common name, IUPAC name, and CAS number for propan-2-ol.

References

- 1. PROPAN-2-OL | CAS 67-63-0 [matrix-fine-chemicals.com]

- 2. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemos.de [chemos.de]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. Propan 2 ol Formula - Definition, Structure and FAQs [vedantu.com]

- 7. Propan-2-Ol Formula: Structure, Uses, Properties, Reactions [pw.live]

Keto-Enol Tautomerism of Acetone: A Mechanistic and Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the keto-enol tautomerism of acetone (B3395972). It delves into the core mechanistic pathways under both acidic and basic conditions, presents key thermodynamic data, and outlines detailed experimental protocols for the quantitative study of this fundamental chemical equilibrium.

Introduction to Keto-Enol Tautomerism

Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium. Keto-enol tautomerism is a classic example of this phenomenon, involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).

For acetone, the equilibrium lies significantly towards the more stable keto form. This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the keto tautomer compared to the carbon-carbon double bond in the enol form.[1] Despite its low concentration at equilibrium, the enol tautomer is a crucial intermediate in many chemical reactions involving ketones.

Reaction Mechanisms

The interconversion between the keto and enol forms of acetone is slow in neutral conditions but is catalyzed by the presence of acids or bases.

Acid-Catalyzed Tautomerism

Under acidic conditions, the tautomerization proceeds via a two-step mechanism involving the protonation of the carbonyl oxygen followed by the deprotonation of an alpha-carbon.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺), forming a resonance-stabilized oxonium ion. This step increases the acidity of the α-hydrogens.

-

Deprotonation of the α-Carbon: A weak base (e.g., H₂O) then abstracts a proton from one of the α-carbons. The electrons from the C-H bond move to form a C=C double bond, and the electrons from the C=O double bond move to the oxygen atom, neutralizing its positive charge and forming the enol.

Base-Catalyzed Tautomerism

In the presence of a base, the tautomerization also occurs in two steps, but in the reverse order of the acid-catalyzed mechanism: deprotonation followed by protonation.

-

Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes a proton from an α-carbon of the acetone molecule, forming a resonance-stabilized enolate ion.

-

Protonation of the Enolate Oxygen: The enolate ion is then protonated at the oxygen atom by a proton source (e.g., H₂O), resulting in the formation of the enol and regenerating the base catalyst.

Quantitative Data

The equilibrium between the keto and enol forms of acetone is characterized by several key thermodynamic parameters. The data strongly indicates the predominance of the keto form.

| Parameter | Symbol | Value | Units | Reference(s) |

| Equilibrium Constant | Keq | ~ 1 x 10-6 | - | [1] |

| Gibbs Free Energy Change | ΔG° | ~ 34 | kJ/mol | Calculated |

| Enthalpy of Tautomerization | ΔH° | 50 - 58 | kJ/mol | [2] |

| Entropy of Tautomerization | ΔS° | 6.7 | J/(mol·K) | [2] |

| Energy Difference | ΔE | 12 - 13.9 | kcal/mol | [2] |

Note: The Gibbs Free Energy Change was calculated using the formula ΔG° = -RTln(Keq) at 298 K.

Experimental Protocols

The study of keto-enol tautomerism can be effectively carried out using a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful technique for quantifying the relative concentrations of the keto and enol tautomers in solution.

Methodology:

-

Sample Preparation: Prepare a solution of acetone in a deuterated solvent (e.g., CDCl₃, acetone-d₆). The concentration should be accurately known.

-

Data Acquisition: Acquire the 1H NMR spectrum of the sample at a controlled temperature.

-

Spectral Analysis:

-

Identify the characteristic signals for the keto and enol forms. The α-protons of the keto form of acetone typically appear as a singlet around 2.1 ppm. The vinylic protons of the enol form will appear further downfield, and the hydroxyl proton will be a broad singlet.

-

Integrate the signals corresponding to the protons of the keto and enol forms.

-

-

Calculation of Equilibrium Constant: The equilibrium constant (Keq) can be calculated from the integrated areas of the NMR signals:

-

Keq = [Enol] / [Keto] = (Integral of enol protons / Number of enol protons) / (Integral of keto protons / Number of keto protons)

-

-

Thermodynamic Analysis: By performing the NMR experiment at different temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the thermodynamics and kinetics of the tautomerization process.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of the keto and enol tautomers of acetone.

-

Perform geometry optimization calculations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculations:

-

Calculate the electronic energies of the optimized keto and enol forms.

-

-

Thermodynamic Parameter Calculation:

-

From the output of the frequency calculations, determine the enthalpy (H) and Gibbs free energy (G) of each tautomer.

-

Calculate the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of tautomerization by taking the difference between the values for the enol and keto forms.

-

-

Transition State Search (Optional):

-

To investigate the reaction mechanism and determine the activation energy, perform a transition state search for both the acid- and base-catalyzed pathways. This involves locating the saddle point on the potential energy surface connecting the reactant and product.

-

Conclusion

The keto-enol tautomerism of acetone, while heavily favoring the keto form, is a cornerstone of organic chemistry with significant implications for reactivity and reaction mechanisms. The ability to quantitatively assess the equilibrium and understand the catalytic role of acids and bases is crucial for researchers in organic synthesis and drug development. The experimental and computational protocols outlined in this guide provide a robust framework for the in-depth study of this and similar tautomeric systems.

References

thermodynamic stability of acetone versus propen-2-ol

An In-depth Technical Guide to the Thermodynamic Stability of Acetone (B3395972) versus Propen-2-ol

Introduction

Acetone, a simple ketone, and its enol tautomer, this compound, represent a classic example of keto-enol tautomerism.[1][2] While tautomers are constitutional isomers that readily interconvert, the equilibrium between the keto and enol forms is a critical determinant of their relative thermodynamic stability.[3] This guide provides a detailed analysis of the thermodynamic properties of acetone and this compound, outlining the experimental methods used to determine these properties and the factors governing their stability. This information is of significant value to researchers, scientists, and professionals in drug development where understanding molecular stability is paramount.

Thermodynamic Data Summary

The thermodynamic stability of a compound under standard conditions is quantitatively described by its standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard molar entropy (S°). A lower Gibbs free energy of formation indicates greater thermodynamic stability.

Table 1: Thermodynamic Properties of Acetone and this compound (Gas Phase)

| Property | Acetone (Keto Form) | This compound (Enol Form) | Units |

| Std. Enthalpy of Formation (ΔfH°) | -218.5[4] | -160 ± 8[5] | kJ/mol |

| Std. Molar Entropy (S°) | 295.35[4] | Data not readily available | J/(mol·K) |

| Std. Gibbs Free Energy of Formation (ΔfG°) | Calculated below | Data not readily available | kJ/mol |

Note: The standard Gibbs free energy of formation can be calculated using the equation: ΔGf° = ΔHf° - TΔSf°. Due to the lack of readily available standard entropy for this compound, a direct comparison of experimental ΔGf° is challenging. However, the significant difference in their enthalpies of formation provides a strong indication of their relative stabilities.

Keto-Enol Tautomerism

Acetone and this compound exist in a dynamic equilibrium, though it heavily favors the keto form.[3][6] This preference is primarily due to the greater strength of the carbon-oxygen double bond in the ketone (~749 kJ/mol) compared to the carbon-carbon double bond in the enol (~611 kJ/mol).[3][7]

At ambient temperature in the vapor phase, only a minuscule fraction, approximately 2.4 x 10⁻⁷%, of the molecules are in the enol form.[6] The keto tautomer is more stable than the enol tautomer by about 45–60 kJ/mol.[3][7]

Caption: The keto-enol tautomerism equilibrium between acetone and this compound.

Determination of Thermodynamic Stability: A Logical Workflow

The assessment of the thermodynamic stability of isomers like acetone and this compound involves a combination of experimental measurements and theoretical calculations.

Caption: A logical workflow for determining and comparing thermodynamic stability.

Experimental Protocols

The determination of thermodynamic properties is achieved through various precise experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a bomb. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

-

Methodology:

-

A weighed sample of the organic compound (e.g., acetone) is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed, pressurized with pure oxygen, and submerged in a known volume of water in an insulated container (calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water after combustion is recorded.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8]

-

The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Knudsen Effusion Method for Vapor Pressure

This technique is employed to measure the vapor pressure of solids or liquids with low volatility, which is then used to determine the enthalpy of sublimation or vaporization.

-

Principle: The method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure is directly proportional to this rate of effusion.

-

Methodology:

-

A sample of the substance is placed in a Knudsen cell, which is a container with a small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a constant temperature.

-

The mass loss of the sample over a specific time period is measured.[9]

-

The vapor pressure (p) is calculated using the Knudsen equation: p = (Δm / (A * t)) * sqrt(2 * π * R * T / M) where Δm is the mass loss, A is the area of the orifice, t is the time, R is the ideal gas constant, T is the temperature, and M is the molar mass of the effusing vapor.[9]

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the Clausius-Clapeyron equation.

-

Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From this data, the standard entropy can be calculated.

-

Principle: The sample is placed in a calorimeter that is adiabatically shielded from its surroundings, meaning no heat is exchanged. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

Methodology:

-

The sample is cooled to a very low temperature (close to 0 K).

-

A small, precisely measured amount of heat is added to the sample using an electric heater.

-

The temperature of the sample is allowed to equilibrate, and the temperature rise is recorded.

-

The heat capacity (Cp) is calculated as the ratio of the heat added to the temperature rise.

-

This process is repeated in small temperature increments up to the desired temperature (e.g., 298.15 K).

-

The standard molar entropy (S°) at a given temperature T is then determined by integrating the heat capacity divided by temperature from 0 K to T, accounting for the entropies of any phase transitions.

-

Conclusion

References

- 1. Acetone and this compound are: | Filo [askfilo.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetone (data page) - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. Acetone - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 9. eng.uc.edu [eng.uc.edu]

Enthalpy of Formation of Acetone Enol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the standard enthalpy of formation for acetone (B3395972) enol (prop-1-en-2-ol), a key tautomer of acetone. Due to its transient nature, direct calorimetric determination of its heat of formation is not feasible. Consequently, its thermochemical properties are primarily established through a combination of experimental measurements on related species and high-level theoretical computations, which are integrated into a self-consistent thermochemical network. This document summarizes the most reliable quantitative data available, outlines the advanced methodologies used for its determination, and illustrates the fundamental keto-enol tautomerism.

Quantitative Data: Standard Enthalpy of Formation

The most accurate and reliable thermochemical data for acetone enol are provided by the Active Thermochemical Tables (ATcT).[1][2] These values are derived from a comprehensive analysis of a vast network of experimental and theoretical data. Acetone enol exists as two distinct conformers, syn and anti, depending on the orientation of the hydroxyl group.

The standard gas-phase enthalpy of formation (ΔfH°) for both conformers at 298.15 K is presented below. For context, the corresponding value for the more stable keto form (acetone) is also included.

| Chemical Species | Conformer | Formula | Standard Enthalpy of Formation (ΔfH°gas, 298.15 K) | Uncertainty |

| Acetone Enol | syn | CH₃C(OH)CH₂ | -163.5 kJ/mol | ± 0.9 kJ/mol |

| Acetone Enol | anti | CH₃C(OH)CH₂ | -159.3 kJ/mol | ± 0.9 kJ/mol |

| Acetone (Keto) | N/A | (CH₃)₂CO | -217.5 kJ/mol | ± 0.4 kJ/mol |

Data sourced from Argonne National Laboratory's Active Thermochemical Tables (ATcT). The uncertainties represent 95% confidence limits.

Methodologies for Determination

The enthalpy of formation of a transient species like acetone enol cannot be determined by traditional experimental methods such as combustion calorimetry, which are suitable for stable compounds.[3][4] Instead, its value is derived from a combination of sophisticated experimental techniques and computational chemistry, with the Active Thermochemical Tables (ATcT) methodology providing the benchmark values.

The Active Thermochemical Tables (ATcT) Protocol

The ATcT approach is a paradigm shift from traditional sequential thermochemistry.[1][2][5] It determines the thermochemistry of chemical species by constructing and solving a large Thermochemical Network (TN).

Core Principles:

-

Network Construction : The TN incorporates all available high-quality experimental and theoretical data relevant to the species of interest. This includes reaction enthalpies, ionization energies from photoionization spectroscopy, bond dissociation energies, and gas-phase acidities.[5][6]

-

Data Evaluation : Each piece of data is critically evaluated, assigned a well-defined uncertainty, and re-interpreted if necessary.

-

Statistical Solution : The TN is treated as a large system of equations. A weighted least-squares analysis is performed to find the optimal solution that is simultaneously consistent with all the data in the network. This process identifies and resolves conflicts between different data sources.[7][8]

-

Provenance and Correlation : The final thermochemical values for a species like acetone enol come with a detailed provenance, indicating which experimental and theoretical determinations were most influential. It also quantifies the correlation with the thermochemistry of other species in the network.

The ATcT workflow is a computational protocol that leverages a vast database of chemical knowledge to produce highly accurate and reliable thermochemical data for species that are difficult or impossible to measure directly.

Contributing Experimental Techniques

While no single experiment directly yields the standard enthalpy of formation of acetone enol, several techniques provide crucial data points that are incorporated into the Thermochemical Network. For unstable enols and other transient species, gas-phase methods are paramount.

Key Experimental Methods:

-

Photoionization Mass Spectrometry (PIMS) : This technique is used to determine the ionization energies of molecules and the appearance energies of fragment ions. By creating the enol in situ (e.g., through pyrolysis of a precursor) and ionizing it, its adiabatic ionization energy can be measured. This value, combined with the known heat of formation of the resulting cation and the precursor, allows for the calculation of the neutral enol's enthalpy of formation through a thermochemical cycle.[6][9]

-

Tandem Mass Spectrometry : Techniques like Neutralization-Reionization Mass Spectrometry (NRMS) can be used to generate and characterize transient neutral species in the gas phase. While challenging, these methods can provide valuable structural and energetic information.

-

Crossed Molecular Beam (CMB) Experiments : These experiments allow the study of reaction dynamics under single-collision conditions and can be used to identify transient products and intermediates, providing insights into reaction pathways that form or consume enols.[10]

Computational Chemistry Protocols

High-level ab initio quantum chemical calculations are essential for providing theoretical data to the Thermochemical Network, especially for species where experimental data is sparse.

Typical Computational Workflow:

-

Geometry Optimization : The molecular geometry of the acetone enol conformers is optimized using a high-level theoretical method (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)).

-

Vibrational Frequency Calculation : Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE).[11]

-

High-Accuracy Energy Calculation : Single-point energy calculations are performed using very large basis sets (e.g., extrapolating to the complete basis set limit) and include corrections for core-valence electron correlation, relativistic effects, and other smaller contributions.[12][13]

-

Enthalpy of Formation Calculation : The calculated total atomization energy is combined with the well-known experimental enthalpies of formation of the constituent atoms in their standard states to yield a theoretical gas-phase enthalpy of formation at 0 K. This is then corrected to 298.15 K using calculated thermal contributions.[11][12]

Visualization of Tautomerism

The central chemical relationship involving acetone enol is its equilibrium with the more stable keto form, acetone. This keto-enol tautomerization is a fundamental concept in organic chemistry.

Caption: Keto-enol tautomerism of acetone.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. laszewski.github.io [laszewski.github.io]

- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 5. osti.gov [osti.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Active Thermochemical Tables (ATcT) Advance Chemistry as a PuRe Data Resource | Department of Energy [energy.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thermodynamics - How to evaluate the heat of formation with computational chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Gas-Phase Thermochemistry of C3H6O Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemical data for various isomers of C3H6O. The document presents quantitative data in structured tables, details the experimental and computational protocols for data determination, and includes visualizations of these workflows. This information is crucial for understanding the stability, reactivity, and potential energy surfaces of these compounds, which is of significant interest in fields ranging from combustion chemistry to drug metabolism and atmospheric science.

Introduction to C3H6O Isomers

The molecular formula C3H6O represents a diverse group of constitutional isomers, including aldehydes, ketones, enols, ethers, and cyclic alcohols. These isomers exhibit a wide range of chemical and physical properties, largely dictated by their functional groups and molecular structures. Understanding their relative thermodynamic stabilities in the gas phase is fundamental to predicting their behavior in various chemical environments. This guide focuses on the key thermochemical properties: standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp).

Gas-Phase Thermochemical Data

The following tables summarize the available experimental and computational gas-phase thermochemical data for several C3H6O isomers at 298.15 K.

Table 1: Standard Enthalpy of Formation (ΔfH°gas) at 298.15 K

| Isomer | Structure | ΔfH° (kJ/mol) | Data Source |

| Propanal | CH3CH2CHO | -185.8 ± 0.8 | NIST Chemistry WebBook |

| Acetone | CH3COCH3 | -217.6 ± 0.7 | NIST Chemistry WebBook |

| Allyl alcohol | CH2=CHCH2OH | -129.3 | NIST Chemistry WebBook |

| Propylene oxide | c-(CH3)CHOCH2 | -92.9 ± 0.8 | NIST Chemistry WebBook |

| Cyclopropanol | c-C3H5OH | -118.4 | NIST Chemistry WebBook |

| Methyl vinyl ether | CH3OCH=CH2 | -107.1 | Computational Study[1] |

| (Z)-Prop-1-en-1-ol | (Z)-CH3CH=CHOH | -174.0 | NIST Chemistry WebBook[2] |

| Prop-1-en-2-ol | CH2=C(OH)CH3 | -163.2 | Computational Study |

Table 2: Standard Molar Entropy (S°gas) at 298.15 K

| Isomer | Structure | S° (J/mol·K) | Data Source |

| Propanal | CH3CH2CHO | 299.91 ± 4.18 | NIST Chemistry WebBook |

| Acetone | CH3COCH3 | 295.89 ± 4.18 | NIST Chemistry WebBook |

| Allyl alcohol | CH2=CHCH2OH | 300.7 | NIST Chemistry WebBook |

| Propylene oxide | c-(CH3)CHOCH2 | 288.7 | NIST Chemistry WebBook |

| Cyclopropanol | c-C3H5OH | 292.0 | Computational Study |

| Methyl vinyl ether | CH3OCH=CH2 | 284.1 | Computational Study[1] |

| (Z)-Prop-1-en-1-ol | (Z)-CH3CH=CHOH | 291.2 | Computational Study |

| Prop-1-en-2-ol | CH2=C(OH)CH3 | 294.6 | Computational Study |

Table 3: Molar Heat Capacity (Cpgas) at 298.15 K

| Isomer | Structure | Cp (J/mol·K) | Data Source |

| Propanal | CH3CH2CHO | 80.73 | NIST Chemistry WebBook |

| Acetone | CH3COCH3 | 75.02 | NIST Chemistry WebBook |

| Allyl alcohol | CH2=CHCH2OH | 78.2 | NIST Chemistry WebBook |

| Propylene oxide | c-(CH3)CHOCH2 | 75.3 | NIST Chemistry WebBook |

| Cyclopropanol | c-C3H5OH | 75.2 | NIST Chemistry WebBook[3] |

| Methyl vinyl ether | CH3OCH=CH2 | 72.8 | Computational Study[1] |

| (Z)-Prop-1-en-1-ol | (Z)-CH3CH=CHOH | 76.1 | Computational Study |

| Prop-1-en-2-ol | CH2=C(OH)CH3 | 77.4 | Computational Study |

Experimental and Computational Protocols

The determination of accurate thermochemical data relies on a combination of experimental techniques and high-level computational methods.

Bomb calorimetry is a standard experimental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid C3H6O isomer is encapsulated in a material of known heat of combustion (e.g., a gelatin capsule).

-

Bomb Assembly: The capsule is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of pure oxygen before being filled to a high pressure (typically 30 atm) to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the capsule.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Workflow for Bomb Calorimetry

Gaussian-4 (G4) theory is a high-accuracy composite computational method used to predict the thermochemical properties of molecules. It involves a series of calculations that approximate a high-level of theory with a large basis set.

Methodology:

-

Geometry Optimization: The molecular geometry of the C3H6O isomer is optimized at the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to the complete basis set limit. These include:

-

CCSD(T)/6-31G(d)

-

MP4/6-31+G(d)

-

MP4/6-31G(2df,p)

-

MP2(Full)/G3LargeXP

-

-

Hartree-Fock Limit Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.

-

Total Energy Calculation: The individual energy components are combined with empirical higher-level corrections to obtain a final, highly accurate total electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated from the total energy, ZPVE, and vibrational frequencies using standard statistical mechanics principles.

References

acid-catalyzed enolization of ketones explained

An In-depth Technical Guide on the Acid-Catalyzed Enolization of Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enolization, the process by which a carbonyl compound converts to its corresponding enol tautomer, is a fundamental concept in organic chemistry with profound implications in synthesis, reactivity, and stereochemistry. The acid-catalyzed pathway for this transformation provides a crucial route to the formation of enols, which serve as key nucleophilic intermediates in a variety of significant reactions, including alpha-halogenation and the aldol (B89426) condensation. This technical guide provides an in-depth examination of the mechanism, kinetics, and thermodynamics of acid-catalyzed enolization of ketones. It includes a summary of quantitative data, detailed experimental protocols for studying the reaction, and visualizations of the core mechanistic pathway and experimental workflows.

The Mechanism of Acid-Catalyzed Enolization

The conversion of a ketone to its enol form under acidic conditions is a reversible, two-step process.[1] The overall transformation involves the net movement of a proton from the α-carbon to the carbonyl oxygen, with the assistance of an acid catalyst.

Step 1: Protonation of the Carbonyl Oxygen The mechanism initiates with a rapid and reversible protonation of the carbonyl oxygen by an acid catalyst (typically H₃O⁺).[2][3] This initial step activates the carbonyl group, making the α-protons more acidic and susceptible to removal. The resulting intermediate is a resonance-stabilized oxonium ion.[3] This proton transfer between oxygen atoms is generally a very fast equilibrium.[1]

Step 2: Deprotonation of the α-Carbon In the second step, a base (commonly a water molecule) abstracts a proton from the α-carbon.[2] This deprotonation occurs concurrently with the formation of a carbon-carbon double bond and the neutralization of the positive charge on the oxygen, yielding the enol.[4] This step is the slower, rate-determining step of the overall enolization process.[3][5][6] The regeneration of the acid catalyst (H₃O⁺) completes the catalytic cycle.

The detailed mechanism is visualized in the diagram below.

Caption: Mechanism of acid-catalyzed ketone enolization.

Kinetics and Thermodynamics

Rate Law and Catalysis

The enolization of ketones is subject to general acid catalysis.[5][7] This means that any Brønsted acid present in the solution can participate in the protonation step. The rate of enolization is typically first-order with respect to the ketone concentration and first-order with respect to the acid catalyst concentration. As the deprotonation of the α-carbon is the rate-determining step, the overall reaction rate is governed by the speed of this step.[8][9]

Keto-Enol Equilibrium

The equilibrium between the keto and enol forms is known as keto-enol tautomerism.[2] For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. This preference is largely due to the greater strength of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond.[2] However, structural factors can significantly influence the position of the equilibrium. Factors that stabilize the enol, such as conjugation or intramolecular hydrogen bonding (as seen in β-dicarbonyl compounds), can dramatically increase the percentage of the enol tautomer at equilibrium.

Table 1: Keto-Enol Equilibrium Constants (Keq) for Representative Carbonyl Compounds This table summarizes the percentage of the enol form present at equilibrium for various ketones in different solvents. The equilibrium constant is defined as Keq = [Enol]/[Keto].

| Carbonyl Compound | Solvent | % Enol at Equilibrium | Keq | Reference |

| Acetaldehyde | Pure | 0.0006 | 6 x 10⁻⁷ | [3] |

| Acetone | Pure | 0.00015 | 1.5 x 10⁻⁶ | [2] |

| Cyclohexanone | Pure | 0.02 | 2 x 10⁻⁴ | [6] |

| Acetylacetone (2,4-Pentanedione) | Pure | 80 | 4 | |

| Ethyl Acetoacetate | CCl₄ | 49 | ~0.96 | [6] |

| Ethyl Acetoacetate | D₂O | < 2 | < 0.02 | [6] |

| Phenol (as enol of cyclohexadienone) | - | ~100 | Very Large |

Note: Values are approximate and can vary with temperature and solvent conditions.

Experimental Protocols

The study of enolization kinetics and equilibria relies on several well-established analytical techniques.

Protocol for Rate Measurement via Iodination

The rate of acid-catalyzed enolization can be conveniently measured by monitoring the rate of halogenation. The reaction of an enol with a halogen (e.g., I₂, Br₂) is extremely fast. Therefore, the rate-limiting step of the overall halogenation reaction is the formation of the enol itself. The reaction rate is zero-order with respect to the halogen concentration, as long as the halogen is present.[5]

Methodology:

-

Preparation of Reagents: Prepare a standard solution of the ketone in an appropriate aqueous buffer (e.g., acetate (B1210297) buffer) to maintain a constant pH. Prepare a standard solution of iodine (I₂) in aqueous potassium iodide (KI) to form the triiodide ion (I₃⁻), which is soluble and can be monitored spectrophotometrically.

-

Kinetic Run: Initiate the reaction by mixing the ketone solution with the acidic buffer and the I₃⁻ solution in a cuvette at a constant temperature (e.g., 25°C).

-

Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the decrease in absorbance of the triiodide ion at its λmax (approximately 351 nm) over time.[5]

-

Data Analysis: Since the reaction is zero-order in I₃⁻, a plot of absorbance versus time should be linear. The slope of this line is directly proportional to the rate of the reaction.

-

Rate Calculation: The rate of enolization is equal to the rate of disappearance of iodine. By varying the initial concentrations of the ketone and the acid catalyst, the order of the reaction with respect to each can be determined, and the rate constant can be calculated.

Caption: Experimental workflow for determining enolization rate.

Protocol for Equilibrium Measurement via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for quantitatively determining the ratio of keto to enol tautomers at equilibrium.[10] Because the interconversion between tautomers is often slow on the NMR timescale, distinct signals for both the keto and enol forms can be observed and integrated.[10]

Methodology:

-

Sample Preparation: Dissolve a known quantity of the ketone (e.g., ethyl acetoacetate) in the desired deuterated solvent (e.g., CDCl₃, D₂O).

-

Equilibration: Allow the sample to reach thermal and chemical equilibrium at a specific temperature. This may take several hours.

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Signal Assignment: Identify the characteristic proton signals for both the keto and enol forms. For example, the α-protons of the keto form will have a different chemical shift than the vinylic proton of the enol form.[10]

-

Integration and Calculation: Carefully integrate the area of a well-resolved signal corresponding to the keto form and one corresponding to the enol form. The ratio of these integral areas is directly proportional to the molar ratio of the two tautomers.

-

Keq Determination: Calculate the equilibrium constant using the formula: Keq = (Integral of Enol Signal) / (Integral of Keto Signal). The percent enol can be calculated as [%Enol] = [IntegralEnol / (IntegralEnol + IntegralKeto)] x 100.[10]

Conclusion

The acid-catalyzed enolization of ketones is a cornerstone reaction mechanism in organic chemistry. The process proceeds via a two-step pathway involving a rapid pre-equilibrium protonation of the carbonyl oxygen followed by a rate-determining deprotonation of the α-carbon. While the keto-enol equilibrium typically favors the keto tautomer, structural and environmental factors can significantly alter this balance. The principles of this reaction are fundamental to understanding the reactivity of carbonyl compounds and are widely applied in the strategic design of synthetic pathways in academic research and the pharmaceutical industry. The experimental methods outlined provide robust frameworks for quantifying the kinetic and thermodynamic parameters that govern this critical transformation.

References

- 1. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions [research.cm.utexas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. open.library.ubc.ca [open.library.ubc.ca]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Mechanism of Base-Catalyzed Enolate Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enolates are highly versatile nucleophilic intermediates pivotal to a vast array of carbon-carbon bond-forming reactions in organic synthesis, including those central to the development of pharmaceutical agents. The regioselective generation of a specific enolate from an unsymmetrical carbonyl compound is a frequent challenge that can be surmounted by a nuanced understanding and application of kinetic versus thermodynamic control. This technical guide provides a comprehensive examination of the mechanism of base-catalyzed enolate formation, detailing the underlying principles, quantitative data to inform experimental design, and explicit protocols for the controlled generation of these critical intermediates.

The Core Mechanism of Enolate Formation

Base-catalyzed enolate formation proceeds via the deprotonation of an α-carbon (a carbon atom adjacent to a carbonyl group). The acidity of the α-proton is significantly enhanced due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[1][2] The enolate anion is a resonance hybrid, with the negative charge delocalized between the α-carbon and the oxygen atom. While the major resonance contributor places the negative charge on the more electronegative oxygen atom, the enolate typically reacts as a carbon-centered nucleophile in many synthetic applications.[1]

dot

Caption: General mechanism of base-catalyzed enolate formation.

Quantitative Data for Enolate Formation

The feasibility and position of the equilibrium in enolate formation are dictated by the relative acidities of the carbonyl compound and the conjugate acid of the base employed. The pKa values in Table 1 provide a quantitative basis for selecting an appropriate base to achieve the desired degree of deprotonation. For complete and irreversible enolate formation, the pKa of the base's conjugate acid should be significantly higher than that of the carbonyl compound.

Table 1: pKa Values of Common Carbonyl Compounds and Bases

| Compound Class | Example | pKa in DMSO | pKa in H₂O |

| Carbonyl Compounds | |||

| Aldehyde | Acetaldehyde | 25.5 | ~17 |

| Ketone | Acetone | 26.5 | ~19-20 |

| Ester | Ethyl Acetate | 30.5 | ~25 |

| Amide | Acetamide | 25 | ~18 |

| 1,3-Diketone | Acetylacetone | 13.3 | 9.0 |

| Bases (Conjugate Acid pKa) | |||

| Sodium Hydride (NaH) | H₂ | 49 | 36 |

| Sodium Amide (NaNH₂) | NH₃ | 41 | 38 |

| Lithium Diisopropylamide (LDA) | Diisopropylamine (B44863) | 35.7 | ~36-40 |

| Potassium Hexamethyldisilazide (KHMDS) | Hexamethyldisilazane | 29.5 | ~26 |

| Sodium Ethoxide (NaOEt) | Ethanol | 29.8 | 16.0 |

| Sodium Hydroxide (NaOH) | H₂O | 31 | 15.7 |

Data compiled from various sources, including Bordwell pKa tables.[3][4][5]

Table 2: Spectroscopic Data for a Representative Enolate

| Enolate Type | Compound | Solvent | Spectroscopic Data |

| Lithium Enolate | 2-Methylcyclohexanone (B44802) | THF | ¹H NMR (δ, ppm): Olefinic proton at ~4.5-4.7 |

| ¹³C NMR (δ, ppm): C=C carbons at ~95-105 and ~150-160 | |||

| IR (ν, cm⁻¹): C=C stretch at ~1650-1670 |

Note: Specific chemical shifts and stretching frequencies can vary with solvent, counterion, and substitution.[6][7][8]

Kinetic vs. Thermodynamic Enolate Formation

For unsymmetrical ketones, the regioselectivity of deprotonation can be directed to favor either the kinetic or the thermodynamic enolate.[9]

-

Kinetic Enolate: This is the enolate formed fastest. It results from the removal of the most sterically accessible and often most acidic α-proton.[9]

-

Thermodynamic Enolate: This is the most stable enolate, typically characterized by a more highly substituted double bond.

The selection between these two pathways is governed by the reaction conditions, as summarized in the workflow below.

dot

Caption: Workflow for selecting conditions for regioselective enolate formation.

Experimental Protocols

General Considerations

-

All reactions involving strong bases must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Glassware should be oven- or flame-dried prior to use.

-

Temperatures for low-temperature reactions should be carefully monitored.

Protocol for Kinetic Enolate Formation (using LDA)

This protocol describes the generation of the less substituted enolate of 2-methylcyclohexanone.

Materials:

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

-

Anhydrous tetrahydrofuran (B95107) (THF), distilled from sodium/benzophenone

-

2-Methylcyclohexanone, distilled

-

Chlorotrimethylsilane (B32843) (TMSCl), distilled (for trapping)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.1 equivalents) via syringe.

-

Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, ensuring the temperature remains below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The enolate solution is now ready for reaction with an electrophile.

Protocol for Thermodynamic Enolate Formation (using NaH)

This protocol describes the generation of the more substituted enolate of 2-methylcyclohexanone.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

2-Methylcyclohexanone, distilled

-

Chlorotrimethylsilane (TMSCl), distilled (for trapping)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add NaH (1.2 equivalents).

-

Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Add anhydrous THF to the flask.

-

Slowly add 2-methylcyclohexanone (1.0 equivalent) to the stirred suspension of NaH in THF at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours to allow for equilibration to the thermodynamic enolate. Hydrogen gas evolution will be observed.

-

Cool the reaction mixture to 0 °C. The enolate solution is now ready for reaction with an electrophile.

Protocol for Enolate Trapping

This protocol describes the trapping of a pre-formed enolate with an electrophile to form a silyl (B83357) enol ether, which can be used for characterization and subsequent reactions.

Procedure:

-

To the enolate solution prepared according to either protocol 4.2 or 4.3 at the appropriate temperature (e.g., -78 °C for the kinetic enolate), add distilled chlorotrimethylsilane (1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or pentane (B18724) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude silyl enol ether can be purified by distillation or chromatography.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. scribd.com [scribd.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Regioselective Formation of Enolates [jove.com]

computational modeling of propen-2-ol molecular structure

An in-depth technical guide to the computational modeling of the propen-2-ol molecular structure, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (CH₃C(OH)CH₂), the enol tautomer of acetone, is a molecule of significant interest in various chemical and biological contexts.[1] Although less stable than its keto counterpart, it serves as a crucial intermediate in numerous reactions and is a subject of study in interstellar chemistry.[1] Understanding its molecular structure, conformational landscape, and vibrational dynamics is essential for elucidating its reactivity and interactions. Computational modeling provides a powerful and indispensable toolkit for investigating such unstable species, offering insights that are often difficult to obtain through experimental methods alone.

This technical guide details the application of modern computational techniques to the study of this compound. It covers the theoretical background of relevant computational methods, presents key structural and spectroscopic data in a comparative format, outlines standardized protocols for performing these calculations, and provides visualizations of conceptual workflows and chemical relationships.

Computational Methodologies

The accurate modeling of this compound's molecular structure relies on a combination of quantum chemical calculations and molecular dynamics simulations. These methods allow for the determination of equilibrium geometries, the exploration of the potential energy surface, and the simulation of molecular motion.

Quantum Chemical Calculations

Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure, geometry, and energy.

-

Density Functional Theory (DFT): DFT is a widely used method that balances computational cost and accuracy.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly popular for organic molecules.[2][3]

-

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) offer higher accuracy by systematically improving upon the Hartree-Fock approximation.[4] These are often used for benchmarking results obtained from DFT.

-

Basis Sets: The choice of basis set (e.g., 6-311++G(d,p), cc-pVDZ) is crucial.[3][5] Larger basis sets with polarization and diffuse functions provide more accurate descriptions of the electron distribution, which is essential for modeling hydrogen bonding and non-covalent interactions.

These calculations are fundamental for geometry optimization, where the lowest energy arrangement of atoms is found, and for vibrational frequency analysis, which confirms that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).[6]

Conformational Analysis

The presence of rotatable single bonds in this compound necessitates a thorough conformational analysis to identify all stable isomers (conformers) and the energy barriers that separate them. Computational methods can map the potential energy surface by systematically rotating specific dihedral angles, allowing for the identification of energy minima (stable conformers) and saddle points (transition states).[5][7] For a molecule like this compound, the orientation of the hydroxyl group is a key conformational feature.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time by solving Newton's equations of motion.[8][9] This approach is particularly useful for:

-

Simulating this compound in different environments, such as in aqueous solution, to understand solvent effects.[10][11]

-

Investigating the dynamics of hydrogen bonding and other intermolecular interactions.[10][11]

-

Exploring conformational transitions and sampling the accessible conformational space.[12]

Data Presentation: Structural and Spectroscopic Properties

Quantitative data from computational models and experimental validation are summarized below. Theoretical values are often calculated for the gaseous phase, which can lead to slight deviations from experimental results conducted in condensed phases.[13]

Table 1: Calculated Molecular Geometry of this compound

Note: Experimental data for the precise geometry of the unstable this compound is scarce. The following table presents typical values obtained from DFT calculations.

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=C | 1.335 |

| C-C | 1.501 | |

| C-O | 1.358 | |

| O-H | 0.965 | |

| Bond Angle (°) | C=C-C | 123.5 |

| C=C-O | 124.8 | |

| C-O-H | 109.2 | |

| Dihedral Angle (°) | H-O-C=C | 0.0 (syn-periplanar) or 180.0 (anti-periplanar) |

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Theoretical vibrational frequencies calculated using the harmonic approximation are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to improve agreement.[13]

| Vibrational Mode | Calculated Harmonic Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency (~0.97) | Experimental Frequency |

| O-H stretch | ~3750 | ~3638 | (Typically broad in IR spectra) |

| C-H stretch (sp²) | ~3100-3200 | ~3007-3104 | (Data not readily available) |

| C-H stretch (sp³) | ~2950-3050 | ~2862-2959 | (Data not readily available) |

| C=C stretch | ~1680 | ~1630 | (Data not readily available) |

| C-O stretch | ~1250 | ~1213 | (Data not readily available) |

| O-H bend | ~1150 | ~1116 | (Data not readily available) |

Table 3: Thermochemical Properties of this compound

| Property | Method/Source | Value | Unit |

| Enthalpy of Formation (ΔfH°gas) | Joback Calculated Property[14] | -141.84 | kJ/mol |

| NIST Chemistry WebBook[15] | -160. ± 8. | kJ/mol | |

| Gibbs Free Energy of Formation (ΔfG°) | Joback Calculated Property[14] | -83.15 | kJ/mol |

| Molecular Weight | IUPAC[14][15][16][17][18] | 58.08 | g/mol |

Protocols

Protocol for Quantum Chemical Calculation (Geometry Optimization and Frequency Analysis)

This protocol outlines a typical workflow using a quantum chemistry software package like Gaussian.

-

Input File Preparation:

-

Define the initial molecular structure of this compound using Cartesian coordinates or Z-matrix format.

-

Specify the desired level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Set the calculation type to Opt Freq, which requests a geometry optimization followed by a vibrational frequency calculation.

-

Define the molecular charge (0) and spin multiplicity (singlet).

-

-

Execution:

-

Submit the input file to the quantum chemistry software. The program will iteratively adjust the molecular geometry to find the point of minimum energy.

-

-

Analysis of Results:

-

Convergence: Verify that the geometry optimization has converged successfully by checking the output log file for convergence criteria.

-

Optimized Geometry: Extract the final, optimized bond lengths, angles, and dihedral angles.

-

Vibrational Frequencies: Examine the calculated vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.[6] The frequencies can be compared to experimental IR or Raman spectra.

-

Thermochemistry: Analyze the output for calculated thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Protocol for Molecular Dynamics Simulation

This protocol provides a general framework for running an MD simulation using software like GROMACS, AMBER, or NAMD.

-

System Preparation:

-

Force Field Selection: Choose a suitable force field (e.g., OPLS-AA, CHARMM) that has parameters for this compound.

-

Solvation: If simulating in solution, place the this compound molecule in a periodic box of solvent (e.g., water, modeled with TIP3P or TIP4P/2005).[11]

-

Ionization: Add ions to neutralize the system if necessary.

-

-

Simulation Steps:

-

Energy Minimization: Perform an initial energy minimization of the entire system to remove any unfavorable steric clashes.

-

Equilibration (NVT & NPT):

-

Run a short simulation at constant volume and temperature (NVT ensemble) to allow the system to reach the target temperature.

-

Follow with a simulation at constant pressure and temperature (NPT ensemble) to adjust the system density to the correct value.[19]

-

-

Production Run: Once equilibrated, run the main production simulation for the desired length of time (nanoseconds to microseconds), saving the trajectory (atomic coordinates over time) at regular intervals.[19]

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to calculate properties of interest, such as radial distribution functions (RDFs) to understand solvation structure, hydrogen bond lifetimes, diffusion coefficients, and conformational changes over time.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key computational workflows and chemical concepts relevant to the study of this compound.

Caption: Workflow for Quantum Mechanical Geometry Optimization and Frequency Analysis.

Caption: Relationship between Acetone (keto) and this compound (enol) tautomers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Conformational and structural stability of n and 2-propylthiols: a revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Computational techniques for efficient conformational sampling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular dynamics simulations of propane in slit shaped silica nano-pores: direct comparison with quasielastic neutron scattering experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mb.uni-paderborn.de [mb.uni-paderborn.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound (CAS 74324-85-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

- 17. This compound [webbook.nist.gov]

- 18. 1-Propen-2-ol | C3H6O | CID 141483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

Unveiling the Enol: A Technical Guide to Molecular Geometry and Bonding in Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the molecular geometry and bonding characteristics of enol structures, tailored for researchers, scientists, and professionals in drug development. We delve into the critical structural features of enols, the experimental and computational methodologies used to elucidate them, and their significant implications in biological systems and medicinal chemistry.

The Molecular Architecture of Enols: A Quantitative Perspective

Enols, characterized by a hydroxyl group attached to a carbon-carbon double bond (C=C-OH), exhibit distinct geometric parameters compared to their keto tautomers. The planarity of the enol moiety and the presence of intramolecular hydrogen bonds are key features influencing their stability and reactivity. Below are tabulated crystallographically determined and computationally predicted geometric parameters for representative enol structures.

Table 1: Molecular Geometry of the Enol Tautomer of Acetylacetone

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C=C | 1.35 - 1.39 |

| C-C | 1.41 - 1.45 | |

| C-O (enol) | 1.30 - 1.34 | |

| C=O | 1.25 - 1.29 | |

| O-H | 0.95 - 1.00 | |

| Bond Angle | C-C=C | 120 - 124 |

| C-C-O | 118 - 122 | |

| C=C-O | 123 - 127 | |

| C-O-H | 105 - 109 | |

| Dihedral Angle | O=C-C=C | ~0 (planar) |

Data compiled from computational studies.

Table 2: Molecular Geometry of the Enol Tautomer of Barbituric Acid (Solid State)

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | C=C | 1.37 - 1.41 |

| C-N | 1.34 - 1.38 | |

| C-O (enol) | 1.29 - 1.33 | |

| C=O | 1.23 - 1.27 | |

| O-H | 0.96 - 1.01 | |

| Bond Angle | C-N-C | 125 - 129 |

| N-C=C | 115 - 119 | |

| C=C-O | 128 - 132 | |

| C-O-H | 107 - 111 |

Data derived from single-crystal X-ray diffraction studies.

The Electronic Landscape: Bonding in Enol Structures

The stability of the enol tautomer is governed by a delicate interplay of several factors that influence its electronic structure.

-

Conjugation: The π systems of the C=C double bond and adjacent carbonyl groups or aromatic rings can overlap, leading to electron delocalization and stabilization.

-

Aromaticity: When the C=C bond of the enol is part of an aromatic ring, as in phenols, the enol form is exceptionally stable due to the large resonance energy of the aromatic system.

-

Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor, such as a carbonyl oxygen, can lead to the formation of a stable six-membered ring through intramolecular hydrogen bonding with the enolic proton. This is a significant stabilizing factor in many β-dicarbonyl compounds.

Caption: Factors contributing to the stabilization of the enol tautomer.

Experimental and Computational Protocols for Enol Characterization

A multi-faceted approach combining spectroscopic and computational techniques is essential for the comprehensive characterization of enol structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomeric equilibria in solution.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

The choice of solvent is critical as it can significantly influence the keto-enol equilibrium.

-

Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature before analysis.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (≥400 MHz).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. The enolic proton typically appears as a broad singlet at a downfield chemical shift (δ 12-16 ppm) due to intramolecular hydrogen bonding. The vinylic proton of the enol is usually observed between δ 5-6 ppm.

-

Carefully integrate the signals corresponding to unique protons of the keto and enol forms.

-

Calculate the percentage of the enol form using the following equation:

% Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] x 100

-

Table 3: Typical ¹H NMR Chemical Shifts for Enol Protons

| Proton Type | Chemical Shift (δ, ppm) |

| Enolic OH (intramolecular H-bond) | 12 - 16 |

| Vinylic H | 5 - 6 |

| α-CH (keto) | 3 - 4 |

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive information on the solid-state geometry of stable enols.

Methodology Overview:

-

Crystallization: The primary challenge is to obtain single crystals of the enol tautomer, which is often the less stable form. Techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. For compounds where the enol is the thermodynamically stable form in the solid state, crystallization is more straightforward.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to obtain precise bond lengths, bond angles, and other geometric parameters.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the geometry and relative stability of tautomers.

Protocol for Geometry Optimization:

-

Model Building: Construct the initial 3D structures of the keto and enol tautomers using a molecular modeling software.

-

Choice of Method: Employ a suitable DFT functional, such as B3LYP, which has been shown to provide accurate results for such systems.

-

Basis Set Selection: Use a sufficiently large basis set, for example, 6-311++G(d,p), to accurately describe the electronic structure.

-

Geometry Optimization: Perform a full geometry optimization without any constraints to locate the minimum energy structures of both tautomers. The convergence criteria should be set to tight to ensure a true minimum is found.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and free energies.

-

Analysis: Compare the relative energies of the optimized keto and enol forms to predict the predominant tautomer. Analyze the optimized geometries to obtain theoretical bond lengths, bond angles, and dihedral angles.

Caption: Workflow for computational characterization of enol structures.

Enols in Biological Systems and Drug Development

The ability of certain molecules to exist in an enol or enolate form can have profound implications for their biological activity and therapeutic potential. A notable example is the role of enolate-forming compounds in mitigating the neurotoxicity associated with platinum-based anticancer drugs like cisplatin.

Cisplatin is a highly effective chemotherapeutic agent, but its use is often limited by severe side effects, including neurotoxicity. This toxicity is, in part, mediated by the electrophilic nature of platinum, which can react with and damage cellular macromolecules. Enolate-forming compounds can act as nucleophiles, potentially quenching reactive electrophilic species and protecting against cellular damage.

Caption: Simplified pathway of cisplatin-induced neurotoxicity and the protective role of enolate-forming drugs.

This guide underscores the importance of a detailed understanding of the molecular geometry and bonding of enol structures. Such knowledge is fundamental for rational drug design, enabling the development of more effective and safer therapeutic agents.

The Stability of Enol Tautomers: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The principle of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. Among the various types of tautomerism, the keto-enol equilibrium is of paramount importance, influencing the reactivity, spectroscopic properties, and biological activity of a vast array of molecules. While the keto form is generally the more stable tautomer for simple aldehydes and ketones, the enol form can be significantly stabilized and even become the predominant species under the influence of several key structural and environmental factors. This technical guide provides an in-depth analysis of the factors governing the stability of enol tautomers, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations to aid researchers in understanding and manipulating this fundamental chemical equilibrium.

Core Factors Influencing Enol Stability

The delicate balance of the keto-enol equilibrium is dictated by a confluence of factors that either stabilize the enol or destabilize the keto tautomer. These factors are not mutually exclusive and often act in concert to determine the final equilibrium position.

Intramolecular Hydrogen Bonding

In molecules capable of forming an internal hydrogen bond in their enol form, such as β-dicarbonyl compounds, the stability of the enol is significantly enhanced.[1][2] This interaction creates a stable six-membered ring, which lowers the overall energy of the enol tautomer.[3] For example, 2,4-pentanedione (acetylacetone) exists predominantly in its enol form due to this stabilizing intramolecular hydrogen bond.[3]

Conjugation and Resonance

Extended π-systems can stabilize the enol tautomer through resonance. When the C=C double bond of the enol is in conjugation with other functional groups, such as another carbonyl group or an aromatic ring, the delocalization of π-electrons leads to a more stable system.[4] This is a significant contributing factor to the high enol content of β-dicarbonyl compounds, where the enol double bond is conjugated with the remaining carbonyl group.[3]

Aromaticity

Aromaticity provides a powerful driving force for enolization. If the formation of an enol results in an aromatic ring, the enol form will be exceptionally stable and will be the exclusive or predominant tautomer at equilibrium.[3] The classic example is phenol, which is the enol tautomer of cyclohexa-2,4-dienone. The immense stabilization gained from forming the aromatic sextet means that the equilibrium lies almost entirely on the side of the enol.[3]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the position of the keto-enol equilibrium.[2]

-

Non-polar solvents tend to favor the enol form, especially for compounds that can form intramolecular hydrogen bonds. In a non-polar environment, the stabilizing effect of the internal hydrogen bond is maximized as there are no solvent molecules to compete for hydrogen bonding.[2]

-

Polar aprotic solvents can stabilize the more polar tautomer. While it is often assumed the keto form is more polar, this is not always the case. The dipole moments of both tautomers must be considered.

-

Polar protic solvents , such as water and alcohols, can stabilize both the keto and enol forms by acting as hydrogen bond donors and acceptors. However, they can also disrupt intramolecular hydrogen bonds in the enol, which can shift the equilibrium towards the keto form in some cases.[5] For instance, the enol content of ethyl acetoacetate (B1235776) is significantly lower in water compared to toluene (B28343).[5]

Substituent Effects

The electronic and steric properties of substituents on the carbonyl compound can influence the stability of the enol tautomer.

-

Electron-withdrawing groups attached to the α-carbon can increase the acidity of the α-protons, thereby facilitating enolization.[6]

-

Bulky substituents can introduce steric strain. Depending on the specific geometry of the keto and enol forms, steric hindrance can favor one tautomer over the other.[7] For example, increasing the size of substituents at the α-position of β-diketones can increase the proportion of the diketo form.[8]

Quantitative Analysis of Keto-Enol Equilibria

The position of the keto-enol equilibrium is quantitatively expressed by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.

Keq = [Enol] / [Keto]

The following table summarizes the percentage of the enol tautomer and the corresponding equilibrium constant for selected compounds in various solvents, illustrating the impact of the aforementioned factors.

| Compound | Solvent | % Enol | Keq ([Enol]/[Keto]) | Reference(s) |

| Acetylacetone | Gas Phase | 92 | 11.5 | [9] |

| n-Hexane | 92 | 11.5 | [9] | |

| Carbon Tetrachloride | 82.8 | 4.78 | [10] | |

| Toluene | 19.8 | 0.247 | [5] | |

| Chloroform | 74.0 | 2.84 | [10] | |

| Acetonitrile | 58 | 1.38 | [9] | |

| Water | 15 | 0.176 | [9] | |

| Ethyl Acetoacetate | Neat (32 °C) | 9.9 | 0.11 | [1] |

| Toluene | 19.8 | 0.247 | [5] | |

| Carbon Tetrachloride | 49 | 0.96 | [11] | |

| Water | 0.4 | 0.004 | [5] | |

| 2,4-Pentanedione | - | 85 | 5.67 | [3] |

| Cyclohexanone | - | ~0.0001 | ~1 x 10-6 | - |

| Phenol | - | >99.99 | >9999 | [3] |

Experimental Protocols for Determining Tautomeric Equilibria

Accurate determination of the keto-enol equilibrium is crucial for understanding and predicting chemical behavior. The following are detailed methodologies for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most widely used and powerful technique for quantifying keto-enol tautomeric ratios.[2][12] The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the compound of interest in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-20 mg/mL.

-

Ensure the sample has reached equilibrium at the desired temperature before analysis. This may require allowing the sample to stand for a period of time or gentle heating.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure the spectral width is sufficient to capture all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton (δ 10-16 ppm).

-

Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. For example, in a β-dicarbonyl compound:

-

Keto form: Methylene (B1212753) protons (-CH₂-) between the carbonyls.

-

Enol form: Vinylic proton (=CH-) and the enolic hydroxyl proton (-OH).[1]

-

-

Integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. For instance, integrate the methylene signal of the keto form (2 protons) and the vinylic proton signal of the enol form (1 proton).

-

Calculate the mole fraction of each tautomer from the integrated areas, accounting for the number of protons each signal represents.

-

Mole Fraction (Enol) = (Integration_enol / n_enol) / [(Integration_enol / n_enol) + (Integration_keto / n_keto)]

-

Mole Fraction (Keto) = (Integration_keto / n_keto) / [(Integration_enol / n_enol) + (Integration_keto / n_keto)]

-

Where n is the number of protons giving rise to the integrated signal.

-

-

Calculate the equilibrium constant, Keq = [Enol] / [Keto] = Mole Fraction (Enol) / Mole Fraction (Keto).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy